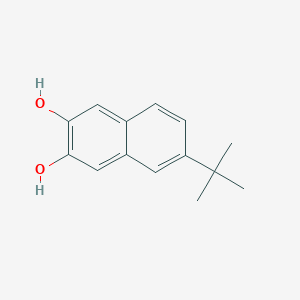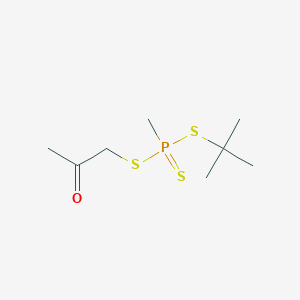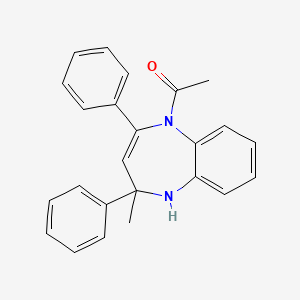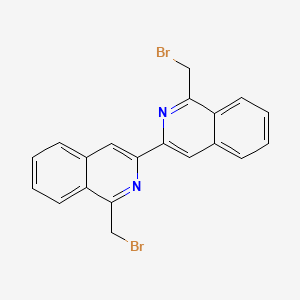
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes both chloro and hydroxy functional groups attached to a dienedioic acid backbone. This compound is used as a building block in various synthetic applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid typically involves the use of directed Heck-decarboxylate coupling reactions. The reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and periodate mixtures.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and periodate mixtures are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: The compound has shown promising anticancer activities in leukemia cell lines.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid involves its reactivity as a dienedioic acid. The carboxylic group acts as a directing group to promote reactions and control regioselectivity . In biological systems, its anticancer activity is thought to be related to its ability to interfere with cellular pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis-trimethylsilylbutadiene
- Diene silanols
- Diene–methyliminodiacetic acid (MIDA) boronate
- Cyclobutenes
Uniqueness
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is unique due to its combination of chloro and hydroxy functional groups, which provide distinct reactivity patterns compared to other dienedioic acids . This makes it a valuable compound for synthetic applications where specific functional group transformations are required.
Eigenschaften
CAS-Nummer |
113787-09-0 |
|---|---|
Molekularformel |
C6H5ClO5 |
Molekulargewicht |
192.55 g/mol |
IUPAC-Name |
3-chloro-4-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2,8H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ASGBBRCWMYBFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(=CC(=O)O)Cl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)




![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)



![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

